Cas no 2008672-98-6 (3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile)
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile
- 2008672-98-6
- EN300-1111632
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- Inchi: 1S/C9H14N4/c1-7-4-13(12-8(7)11)6-9(2,3)5-10/h4H,6H2,1-3H3,(H2,11,12)
- InChI Key: XYCIGRUBVYMVKW-UHFFFAOYSA-N
- SMILES: N1(C=C(C)C(N)=N1)CC(C#N)(C)C
Computed Properties
- Exact Mass: 178.121846464g/mol
- Monoisotopic Mass: 178.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 67.6Ų
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1111632-0.05g |
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile |
2008672-98-6 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1111632-0.1g |
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile |
2008672-98-6 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1111632-0.25g |
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile |
2008672-98-6 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1111632-0.5g |
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile |
2008672-98-6 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1111632-1.0g |
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile |
2008672-98-6 | 1g |
$1299.0 | 2023-06-10 | ||
| Enamine | EN300-1111632-2.5g |
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile |
2008672-98-6 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1111632-5.0g |
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile |
2008672-98-6 | 5g |
$3770.0 | 2023-06-10 | ||
| Enamine | EN300-1111632-10.0g |
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile |
2008672-98-6 | 10g |
$5590.0 | 2023-06-10 | ||
| Enamine | EN300-1111632-1g |
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile |
2008672-98-6 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1111632-5g |
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile |
2008672-98-6 | 95% | 5g |
$3065.0 | 2023-10-27 |
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile
Comprehensive Overview of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile (CAS No. 2008672-98-6)
The compound 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile (CAS No. 2008672-98-6) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazole ring with an amino and methyl substitution, along with a nitrile functional group, makes it a versatile intermediate for synthesizing biologically active compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate enzyme activity and interact with biological targets.
In recent years, the demand for heterocyclic compounds like 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile has surged due to their role in developing small-molecule therapeutics. This compound’s nitrile group is a key feature, as it often enhances binding affinity and metabolic stability in drug candidates. Additionally, the pyrazole moiety is a common scaffold in kinase inhibitors, a hot topic in oncology research. Users searching for “pyrazole derivatives in drug design” or “nitrile-containing bioactive molecules” will find this compound highly relevant to their queries.
The synthesis of CAS No. 2008672-98-6 typically involves multi-step organic reactions, including cyclization and functional group transformations. Its 2,2-dimethylpropanenitrile backbone provides steric hindrance, which can influence the compound’s reactivity and selectivity. This property is particularly valuable in medicinal chemistry, where researchers aim to optimize drug-like properties. Recent discussions in scientific forums highlight the growing interest in “sterically hindered nitriles” and their applications in high-throughput screening.
From an industrial perspective, 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile is also explored for its potential in agrochemical formulations. The amino and methyl substitutions on the pyrazole ring can enhance interactions with plant enzymes, making it a candidate for developing novel pesticides or herbicides. Searches related to “pyrazole-based agrochemicals” or “nitrile functional groups in crop protection” align well with this compound’s profile.
Quality control and analytical characterization of CAS No. 2008672-98-6 are critical for ensuring its suitability in research and industrial applications. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify purity and structural integrity. Users frequently search for “analytical methods for nitrile compounds” or “HPLC protocols for heterocyclic amines”, underscoring the need for reliable data on this compound.
In summary, 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile (CAS No. 2008672-98-6) is a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its structural features, including the pyrazole ring and nitrile group, make it a valuable building block for innovative research. As interest in small-molecule drug discovery and sustainable agrochemicals grows, this compound is likely to remain a focal point for scientists and industry professionals alike.
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